molecular formula C24H24FN3O3 B2500131 N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-26-5

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2500131
CAS RN: 872862-26-5
M. Wt: 421.472
InChI Key: ZJORKZHNOMBWAT-UHFFFAOYSA-N
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Description

The compound "N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" is a structurally complex molecule that may be related to the field of medicinal chemistry, given its acetamide group and potential for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological activity, and structural analysis, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of an amine with an acyl chloride or other acylating agents. For instance, the synthesis described in involves the use of POCl3 in the acetylation process to produce N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide. This suggests that a similar approach could be used for the synthesis of "this compound," potentially involving the acylation of an indole derivative with an appropriate acyl chloride under controlled conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis, as demonstrated in . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For the compound , similar analytical methods would likely reveal its intricate structure, including the substitution pattern on the phenyl ring and the configuration of the indole moiety.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the amide functional group. They can undergo hydrolysis, nucleophilic substitution, and reduction reactions, among others. The biological evaluation of such compounds, as seen in , often involves their interaction with biological receptors, which can be considered a form of chemical reactivity in a biological context. The compound "this compound" would also be expected to exhibit similar reactivity patterns, both chemically and biologically.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring and the nature of the heterocyclic components can significantly affect these properties. For example, the introduction of fluorine atoms, as seen in the compounds studied in , can enhance the lipophilicity and potentially the bioavailability of the molecule. The specific physical and chemical properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds in the literature.

Scientific Research Applications

Antibacterial Activity

  • Novel methylamino piperidinyl substituted oxazolidinones, including variants of the compound , have shown significant antibacterial activity against both susceptible and resistant Gram-positive strains (Srivastava et al., 2007).
  • Synthesis of novel piperazinylaryloxazolidinones has indicated strong antibacterial activities, surpassing those of known drugs like linezolid against resistant Staphylococcus aureus strains (Srivastava et al., 2008).

Anti-inflammatory Activity

  • Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-oxo compounds, which are structurally similar to the compound , revealed significant anti-inflammatory activities (Sunder & Maleraju, 2013).

Anticonvulsant and Analgesic Activities

  • New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant activity, showing promise in animal models of epilepsy (Obniska et al., 2015).
  • Certain 3-methyl-4-(N-phenyl amido)piperidines exhibit potent intravenous analgesic activity, with some compounds showing rapid onset and short duration of action (Lalinde et al., 1990).

Antiallergic Potential

  • N-(pyridin-4-yl)-(indol-3-yl)acetamides have been identified as potential antiallergic agents, with some compounds showing significant potency in inhibiting histamine release and other allergic responses (Menciu et al., 1999).

DNA and Protein Binding Studies

  • Derivatives of paracetamol, including compounds with structures related to the compound , have been studied for their DNA-binding interactions and ability to bind with proteins like BSA (Raj, 2020).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-16-9-10-17(13-20(16)25)26-24(31)23(30)19-14-28(21-8-4-3-7-18(19)21)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJORKZHNOMBWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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